molecular formula C6H7IN2 B597374 2-Iodo-6-methylpyridin-3-amine CAS No. 1211596-30-3

2-Iodo-6-methylpyridin-3-amine

Cat. No.: B597374
CAS No.: 1211596-30-3
M. Wt: 234.04
InChI Key: OIBYNWSTLSCBDU-UHFFFAOYSA-N
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Description

2-Iodo-6-methylpyridin-3-amine is an organic compound with the molecular formula C6H7IN2 It is a derivative of pyridine, characterized by the presence of an iodine atom at the second position, a methyl group at the sixth position, and an amino group at the third position on the pyridine ring

Scientific Research Applications

2-Iodo-6-methylpyridin-3-amine has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-6-methylpyridin-3-amine can be synthesized through several methods. One common approach involves the iodination of 6-methylpyridin-3-amine. The reaction typically employs iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .

Another method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with an arylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-methylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The amino group can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

2-iodo-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-4-2-3-5(8)6(7)9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBYNWSTLSCBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700772
Record name 2-Iodo-6-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211596-30-3
Record name 2-Iodo-6-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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